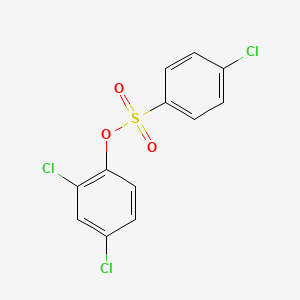![molecular formula C18H28 B11950248 Bicyclo[12.2.2]octadeca-1(16),14,17-triene CAS No. 6544-06-5](/img/structure/B11950248.png)
Bicyclo[12.2.2]octadeca-1(16),14,17-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[12.2.2]octadeca-1(16),14,17-triene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[12.2.2]octadeca-1(16),14,17-triene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or alcohols.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Bicyclo[12.2.2]octadeca-1(16),14,17-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of bicyclic hydrocarbons and their reactivity.
Biology: It can be used to investigate the interactions of complex organic molecules with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Bicyclo[12.2.2]octadeca-1(16),14,17-triene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo[10.4.2]octadeca-1(16),12,14,17-tetraene-6,7-diol
- Bicyclo[10.2.2]hexadeca-1(15),12(16),13-triene
- 8-Hydroxy-bicyclo(12.2.2)octadeca-1(17),14(18),15-trien-7-one
Uniqueness
Bicyclo[1222]octadeca-1(16),14,17-triene is unique due to its specific ring structure and the presence of multiple double bonds This gives it distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
6544-06-5 |
|---|---|
Molekularformel |
C18H28 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
bicyclo[12.2.2]octadeca-1(16),14,17-triene |
InChI |
InChI=1S/C18H28/c1-2-4-6-8-10-12-18-15-13-17(14-16-18)11-9-7-5-3-1/h13-16H,1-12H2 |
InChI-Schlüssel |
SNTQYYKABHQQDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCC2=CC=C(CCCCC1)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



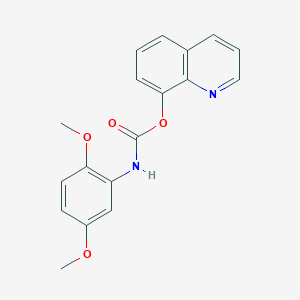
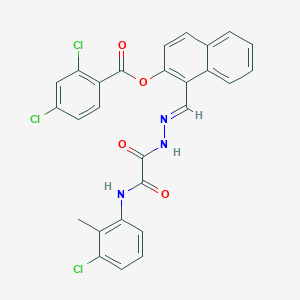
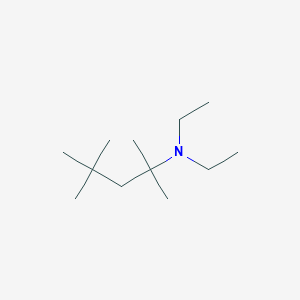
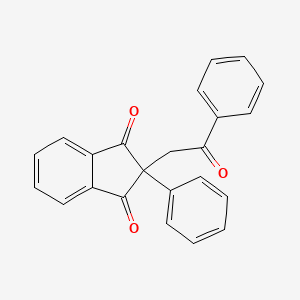
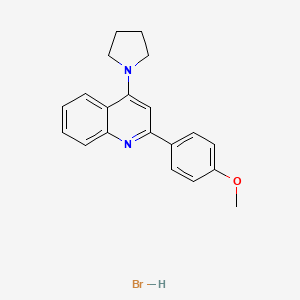
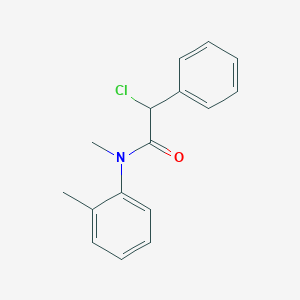

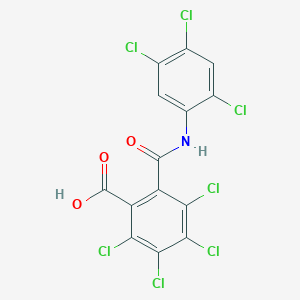


![[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol](/img/structure/B11950250.png)

